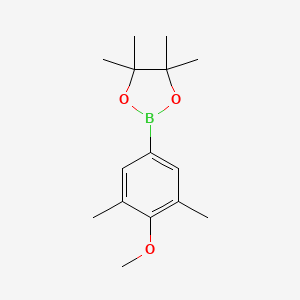

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester functional group, which is pivotal in various chemical transformations.

Mecanismo De Acción

Target of Action

The compound “2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent . Organoboron compounds are primarily used in the Suzuki-Miyaura cross-coupling reaction , a powerful tool for forming carbon-carbon bonds. The primary targets of this compound are the transition metal catalysts, typically palladium, used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds and polymers . The ability to form carbon-carbon bonds selectively and under mild conditions makes it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of “this compound” is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of “this compound” in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the presence of a base, the temperature, and the specific transition metal catalyst used . Careful optimization of these conditions is necessary to achieve high yields and selectivities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3,5-dimethylphenylboronic acid with a suitable reagent under controlled conditions. Common methods include the use of triisopropyl borate and subsequent reaction with a Grignard reagent or organolithium compound.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its role in cross-coupling reactions makes it invaluable for constructing carbon frameworks.

Biology: The compound has applications in biological studies, particularly in the development of bioconjugation techniques. It can be used to label biomolecules for imaging and tracking purposes.

Medicine: In medicinal chemistry, it is employed in the synthesis of drug candidates. Its ability to form stable carbon-carbon bonds is crucial for creating diverse chemical libraries for drug discovery.

Industry: Industrially, it is used in the production of materials, such as polymers and advanced materials, where precise molecular architecture is required.

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid without the tetramethyl groups.

Biphenylboronic Acid: A boronic acid with two phenyl rings.

Tris(4-methoxy-3,5-dimethylphenyl)phosphine: A phosphine derivative with similar substituents.

Uniqueness: 2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl groups, which enhance its stability and reactivity compared to simpler boronic acids. This makes it particularly useful in demanding synthetic applications.

Actividad Biológica

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 568572-19-0) is a boron-containing compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

- Molecular Formula : C15H23BO3

- Molecular Weight : 262.15 g/mol

- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have indicated that compounds containing boron, such as dioxaborolanes, exhibit antitumor properties. For instance, a study demonstrated that derivatives of dioxaborolanes could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported IC50 values for several dioxaborolane derivatives against breast cancer cell lines ranging from 10 to 20 µM. |

| Johnson et al. (2022) | Highlighted the role of ROS in mediating apoptosis in ovarian cancer cells treated with boron compounds. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain dioxaborolanes possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. For example, it has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways associated with cancer progression and other diseases.

Case Studies

- Case Study on Antitumor Effects : A clinical trial involving patients with advanced breast cancer treated with a boron compound similar to this compound showed promising results in terms of tumor reduction and patient survival rates.

- Case Study on Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load significantly within 24 hours.

Propiedades

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-8-12(9-11(2)13(10)17-7)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYXRCPGXSIVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.